molecular formula C12H18N2O B567756 6-(Dipropylamino)nicotinaldehyde CAS No. 1355226-15-1

6-(Dipropylamino)nicotinaldehyde

Cat. No.: B567756
CAS No.: 1355226-15-1
M. Wt: 206.289
InChI Key: XFTLXXUIVRZKGO-UHFFFAOYSA-N
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Description

6-(Dipropylamino)nicotinaldehyde is a nicotinaldehyde derivative featuring a dipropylamino group (-N(C₃H₇)₂) at the 6-position of the pyridine ring. This compound belongs to the 6-membered heterocycles class and is typically utilized in organic synthesis, pharmaceutical research, or as a precursor for bioactive molecules . However, commercial availability of this compound has been discontinued, as noted in CymitQuimica’s product catalog . Its molecular formula is C₁₁H₁₆N₂O, with a molecular weight of 192.26 g/mol.

Properties

CAS No.

1355226-15-1

Molecular Formula

C12H18N2O

Molecular Weight

206.289

IUPAC Name

6-(dipropylamino)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H18N2O/c1-3-7-14(8-4-2)12-6-5-11(10-15)9-13-12/h5-6,9-10H,3-4,7-8H2,1-2H3

InChI Key

XFTLXXUIVRZKGO-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1=NC=C(C=C1)C=O

Synonyms

6-(dipropylaMino)nicotinaldehyde

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

6-(1-Pyrrolidinyl)nicotinaldehyde

Molecular Formula : C₁₀H₁₂N₂O
CAS RN : 261715-39-3
Purity : ≥97%
Physical Properties : Melting point: 89–90°C .
Hazards :

  • Hazard symbol: XN (Harmful)
  • Risk phrases: R20/21/22 (harmful if inhaled, in contact with skin, or swallowed), R36/37/38 (irritating to eyes, respiratory system, and skin), R42 (may cause sensitization by inhalation) .
    Applications : Likely used as a synthetic intermediate in pharmaceuticals or agrochemicals due to its reactive aldehyde group and heterocyclic structure.
Key Differences vs. 6-(Dipropylamino)nicotinaldehyde:
  • Structure: Replaces dipropylamino with a pyrrolidinyl (5-membered cyclic amine) group.
  • Reactivity: The cyclic amine may enhance steric hindrance, affecting reaction kinetics compared to the linear dipropylamino group.
  • Availability : Commercially available in 1g and 5g quantities .

6-(2-Hydroxyethylamino)nicotinaldehyde

Molecular Formula: C₉H₁₁N₂O₂ (estimated) CAS RN: Not explicitly listed in evidence. Hazards: Limited data, but hydroxyethylamino substituents may increase hydrophilicity and alter toxicity profiles. Applications: Potential use in drug discovery due to the hydroxyl group’s hydrogen-bonding capacity .

Key Differences vs. This compound:
  • Functional Group: Hydroxyethylamino (-NH-CH₂CH₂OH) substituent introduces polarity, improving aqueous solubility.
  • Synthetic Utility : The hydroxyl group enables conjugation or further derivatization (e.g., esterification).

2-(Dipropylamino)ethanethiol

Molecular Formula: C₈H₁₉NS CAS RN: 5842-06-8 Regulatory Status: Listed under Schedule 2B12 (Chemical Weapons Convention), indicating restricted use . Applications: Likely employed in controlled synthesis of organophosphate analogs or detoxification studies.

Key Differences vs. This compound:
  • Functional Group : Thiol (-SH) instead of aldehyde (-CHO), enabling disulfide bond formation.
  • Reactivity : Thiols are prone to oxidation, requiring inert storage conditions.

Cyclopropyl-Substituted Nicotinaldehydes

Examples:

  • 6-(Cyclopropylmethylamino)nicotinaldehyde (CAS: 1346808-07-8)
  • 6-(Cyclopropylsulfonyl)nicotinaldehyde (CAS: 2415308-69-7)
Key Differences vs. This compound:
  • Substituent Effects : Cyclopropyl groups may improve metabolic stability in drug candidates compared to alkyl chains.
  • Synthetic Complexity : Cyclopropane synthesis requires specialized reagents (e.g., Simmons-Smith conditions).

Comparative Data Table

Compound Molecular Formula CAS RN Purity Melting Point Key Hazards
This compound C₁₁H₁₆N₂O Not provided N/A N/A Discontinued
6-(1-Pyrrolidinyl)nicotinaldehyde C₁₀H₁₂N₂O 261715-39-3 ≥97% 89–90°C XN; R20/21/22, R36/37/38, R42
2-(Dipropylamino)ethanethiol C₈H₁₉NS 5842-06-8 N/A N/A Schedule 2B12 controlled

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